molecular formula C10H15N3O2 B13315965 Methyl 4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylate

Methyl 4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylate

Cat. No.: B13315965
M. Wt: 209.24 g/mol
InChI Key: SKJHNRJLGDGZJK-UHFFFAOYSA-N
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Description

Methyl 4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylate is a heterocyclic compound that features a pyrazole ring and a pyrrolidine ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both pyrazole and pyrrolidine moieties in its structure makes it a versatile scaffold for the development of new molecules with diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylate typically involves the reaction of 1-methyl-4-bromopyrazole with pyrrolidine-3-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The pyrazole ring can bind to enzyme active sites or receptor binding pockets, modulating their activity. The compound may inhibit enzyme function by blocking substrate access or altering the enzyme’s conformation. Additionally, it can interact with cellular pathways involved in signal transduction, leading to changes in cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylate is unique due to the combination of pyrazole and pyrrolidine rings, which provides a distinct scaffold for the development of new compounds with diverse biological activities.

Properties

Molecular Formula

C10H15N3O2

Molecular Weight

209.24 g/mol

IUPAC Name

methyl 4-(1-methylpyrazol-4-yl)pyrrolidine-3-carboxylate

InChI

InChI=1S/C10H15N3O2/c1-13-6-7(3-12-13)8-4-11-5-9(8)10(14)15-2/h3,6,8-9,11H,4-5H2,1-2H3

InChI Key

SKJHNRJLGDGZJK-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2CNCC2C(=O)OC

Origin of Product

United States

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